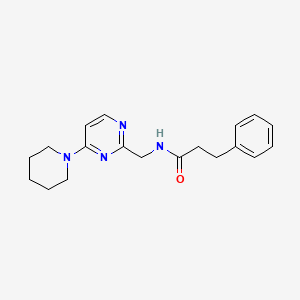

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide

Description

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is a small-molecule compound featuring a propanamide backbone substituted with a phenyl group at the 3-position and a pyrimidinylmethyl-piperidine moiety at the terminal amide nitrogen.

Properties

IUPAC Name |

3-phenyl-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c24-19(10-9-16-7-3-1-4-8-16)21-15-17-20-12-11-18(22-17)23-13-5-2-6-14-23/h1,3-4,7-8,11-12H,2,5-6,9-10,13-15H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRXOPUNFALWPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.

Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.

Attachment of the Phenyl Group: The phenyl group is incorporated through a Friedel-Crafts acylation reaction, using benzoyl chloride and an appropriate catalyst.

Formation of the Amide Bond: The final step involves the formation of the amide bond between the phenyl group and the pyrimidine-piperidine intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenyl or pyrimidine rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation Products: Carboxylic acids or ketones.

Reduction Products: Alcohols or amines.

Substitution Products: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide exhibits significant cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated that the compound inhibits cell proliferation and induces apoptosis.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effectiveness against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, revealing the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth .

Inhibition of Protein Kinases

The compound has been shown to act as a protein kinase inhibitor, which is crucial in regulating cell signaling pathways associated with cancer and other diseases. The structural features of this compound allow it to bind effectively to kinase domains, blocking their activity.

Case Study: Protein Kinase Inhibition

In a series of experiments, derivatives of the compound were synthesized and tested against a panel of protein kinases. The results indicated that certain modifications enhanced inhibitory potency significantly, suggesting a structure-activity relationship that can be exploited for drug design .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects by modulating cytokine production. The potential mechanism involves the inhibition of pro-inflammatory signaling pathways, which could be beneficial in treating conditions like rheumatoid arthritis.

Data Table: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Assay Type |

|---|---|---|

| Compound A | 75 | ELISA |

| Compound B | 60 | ELISA |

These findings indicate that the compound may reduce inflammation markers in vitro, highlighting its therapeutic potential .

Antimicrobial Activity

Some derivatives of pyrimidine compounds have shown efficacy against various bacterial strains. This suggests that 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide may also exhibit antimicrobial properties.

Case Study: Antimicrobial Testing

In a study assessing antibacterial activity, the compound was tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition zones:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results support further investigation into its use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit a key enzyme involved in a disease pathway, thereby reducing disease symptoms or progression.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : Piperidine-containing analogs (e.g., 12f) exhibit higher synthetic yields (~61.9%) compared to pyrrolidine derivatives (12g, 58.1%), likely due to steric or electronic differences in the amine substituents .

- Role of Fluorine : The trifluoromethyl group in the analog from increases lipophilicity and metabolic stability compared to the parent phenyl group in the target compound .

Pharmacological and Functional Comparisons

Key Observations :

- GLUT4 Targeting: The pyrimidine and piperidine groups in the target compound may mimic structural motifs in known GLUT4 inhibitors, suggesting a plausible mechanism for metabolic regulation .

- Opioid Receptor Modulation : Propanamide derivatives with branched alkyl substituents (e.g., isopropyl, t-butyl) exhibit enhanced analgesic potency, indicating that substituent bulk influences receptor interaction .

Physicochemical and Analytical Comparisons

- Molecular Weight and Solubility : The target compound (estimated MW ~330–350 g/mol) is lighter than trifluoromethyl-substituted analogs (e.g., MW 391.4 in ) but heavier than cyclohexyl-morpholine derivatives (MW 332.4) .

- Analytical Methods: Compounds like 12f and 12g were characterized via 1H NMR, IR, and HPLC, with purity >98% . For trace impurities (e.g., genotoxic propanamides), UPLC-QDa methods achieve sensitive detection .

Biological Activity

3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

- Phenyl Group : Contributes to hydrophobic interactions and may influence binding affinity.

- Pyrimidine Ring : Known for its role in various biological processes, including nucleic acid metabolism.

- Piperidine Moiety : Often associated with neuroactive properties.

Biological Activity Overview

Research has indicated that compounds similar to 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide exhibit a range of biological activities, including:

- Antitumor Activity : Many derivatives have shown promise as inhibitors in cancer cell lines.

- Antimicrobial Properties : Some studies have reported activity against bacterial strains.

- Neuroprotective Effects : Potential benefits in neurological disorders have been noted.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the mechanisms and efficacy of 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide.

Antitumor Studies

A notable study demonstrated that derivatives of this compound inhibited tumor growth in vitro. The mechanism was linked to the disruption of cell cycle progression, particularly through the modulation of cyclin-dependent kinases (CDKs).

Key Findings :

- Compounds with a similar structure exhibited IC50 values in the low micromolar range against various cancer cell lines.

Antimicrobial Studies

Research has shown that certain modifications to the piperidine and pyrimidine components enhance antimicrobial activity. A derivative demonstrated significant inhibition against Gram-positive bacteria, suggesting potential for further development as an antibiotic.

Key Findings :

- The compound showed a minimum inhibitory concentration (MIC) below 10 µg/mL for certain bacterial strains.

Mechanistic Insights

The biological activity of 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is likely influenced by its ability to interact with specific molecular targets:

- Targeting Kinases : The compound may inhibit key signaling pathways involved in cell proliferation.

- DNA Interaction : Similar compounds have shown affinity for DNA, which could lead to apoptosis in cancer cells.

Q & A

Q. What are the standard synthetic routes for 3-phenyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide, and what key reaction conditions are required?

The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling the propanamide moiety with the pyrimidine-piperidine scaffold using activating agents like EDC/HOBt.

- Heterocyclic modifications : Introducing the piperidine group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., nitrogen) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) are often employed to stabilize intermediates .

- Temperature control : Reactions may require heating (60–100°C) to accelerate cyclization or reduce side products .

Q. What spectroscopic and analytical methods are essential for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : H and C NMR validate proton environments and carbon frameworks, particularly for distinguishing piperidine and pyrimidine signals .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying impurities .

Q. What in vitro assays are commonly used to evaluate this compound’s enzyme inhibition potential?

- Kinetic assays : Measure inhibition constants () using fluorogenic or chromogenic substrates.

- Cell-based assays : Assess cytotoxicity and target engagement in relevant cell lines (e.g., cancer or microbial models) .

Advanced Research Questions

Q. How can computational modeling enhance the optimization of synthesis and target binding for this compound?

- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways .

- Molecular docking : Predict binding affinities to enzymes (e.g., kinases) by simulating interactions between the compound’s pyrimidine-piperidine core and active sites .

- Machine learning : Train models on existing reaction data to predict optimal solvents, catalysts, or temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.